Sequoyitol

Catalog No.
S578634
CAS No.
523-92-2
M.F
C7H14O6
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sequoyitol

CAS Number

523-92-2

Product Name

Sequoyitol

IUPAC Name

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?

InChI Key

DSCFFEYYQKSRSV-MVWKSXLKSA-N

Synonyms

5-O-methyl-myo-inositol, sequoyitol

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O

Description

The exact mass of the compound Sequoyitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of methyl myo-inositols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sequoyitol, scientifically known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative of inositol. It is predominantly found in various plant species, particularly within the Taxus genus (yew trees) and Ginkgo biloba. This compound has gained attention for its potential therapeutic properties, especially in managing diabetes and its associated complications. Sequoyitol's structure consists of a six-membered cyclohexane ring with multiple hydroxyl groups, contributing to its solubility and biological activity .

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert sequoyitol into alcohol derivatives, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group in sequoyitol can be replaced by other functional groups through substitution reactions, employing halogens or nucleophiles under various conditions .

Major Products Formed

  • Oxidation: Yields ketones or aldehydes.
  • Reduction: Produces alcohol derivatives.
  • Substitution: Results in various derivatives depending on the substituent introduced.

Sequoyitol exhibits significant biological activity, particularly in enhancing insulin signaling pathways. Research indicates that it improves insulin sensitivity and secretion, making it a candidate for diabetes management. In vitro studies have demonstrated that sequoyitol enhances the phosphorylation of insulin receptor substrate-1 and Akt in human hepatocytes and adipocytes. Additionally, it has shown protective effects against oxidative stress-induced injury in pancreatic beta cells . In animal models, sequoyitol administration has been linked to increased plasma insulin levels and reduced hyperglycemia .

Sequoyitol can be synthesized through various methods:

  • Methylation of Myo-Inositol: This method involves using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate under reflux conditions. The product is then purified through crystallization or chromatography.
  • Extraction from Natural Sources: Industrial production often involves extracting sequoyitol from plants like Taxus chinensis (Chinese yew). The extraction process typically uses solvents like alcohol or acetone, followed by concentration and purification steps to isolate the compound .

Sequoyitol has diverse applications across several fields:

  • Pharmaceuticals: Due to its insulin-sensitizing properties, it is explored as a therapeutic agent for diabetes management.
  • Dietary Supplements: Sequoyitol is included in formulations aimed at regulating blood glucose levels.
  • Research: It serves as a precursor for synthesizing various cyclitol derivatives and is utilized in studies related to cellular regulatory processes and signal transduction .

Studies have highlighted sequoyitol's interactions with various biological systems:

  • It enhances insulin signaling by increasing the phosphorylation of key proteins involved in glucose metabolism.
  • Sequoyitol has been shown to counteract the inhibitory effects of pro-inflammatory cytokines on insulin signaling pathways .

These interactions suggest that sequoyitol may play a role in mitigating insulin resistance and improving metabolic health.

Sequoyitol shares structural similarities with several other compounds derived from inositol. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Myo-InositolSix-membered ringMost abundant form; plays a role in cell signaling
D-PinitolMethyl ether of chiro-inositolKnown for its anti-diabetic properties
QuebrachitolMethyl ether of chiro-inositolFound in various legumes; similar metabolic effects
OnonitolMethyl ether of myo-inositolInvolved in plant stress responses
DombonitolDimethyl ether of myo-inositolLess studied but structurally related

Uniqueness of Sequoyitol: Unlike many other cyclitols, sequoyitol has demonstrated specific efficacy in enhancing insulin sensitivity and secretion, making it particularly valuable for diabetes research and therapy .

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

194.07903816 g/mol

Monoisotopic Mass

194.07903816 g/mol

Heavy Atom Count

13

Other CAS

523-92-2

Dates

Modify: 2023-07-17

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